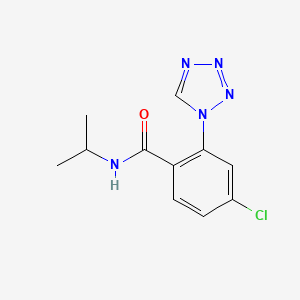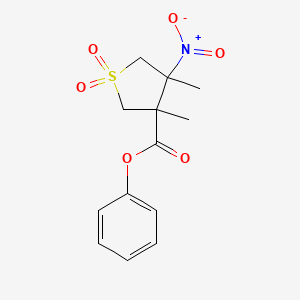
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide, also known as CPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTB is a tetrazole derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. In
Mecanismo De Acción
The mechanism of action of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and immune system. 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been shown to activate the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the expression of antioxidant enzymes, reduce oxidative stress, and improve mitochondrial function. 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has also been shown to reduce inflammation and cell death in the brain, and improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has several advantages for laboratory experiments, including its high solubility in water and its low toxicity. However, its stability in aqueous solutions is limited, and it may degrade over time. 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide also has a short half-life in vivo, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of more stable analogs of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide that can be used for therapeutic applications. Another area of interest is the investigation of the potential of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide and its potential therapeutic applications in various neurological and inflammatory disorders.
Conclusion:
In conclusion, 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide is a tetrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide as a therapeutic agent in various diseases.
Métodos De Síntesis
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been synthesized through various methods, including the reaction of 4-chloro-2-aminobenzamide with sodium azide and isopropyl bromide, and the reaction of 4-chloro-2-aminobenzamide with sodium azide and isopropylamine. The latter method is more commonly used due to its higher yield and lower toxicity. The synthesis of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been optimized to reduce impurities and improve its pharmacological properties.
Aplicaciones Científicas De Investigación
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and Parkinson's disease. 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Propiedades
IUPAC Name |
4-chloro-N-propan-2-yl-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O/c1-7(2)14-11(18)9-4-3-8(12)5-10(9)17-6-13-15-16-17/h3-7H,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKCLCFKKUWCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(propan-2-yl)-2-(1H-tetrazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
amino]-4-oxobutanoic acid](/img/structure/B5207305.png)
![1-[(4-biphenylyloxy)acetyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5207321.png)
![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amine](/img/structure/B5207322.png)
![17-(6-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5207329.png)
![(4-nitrobenzylidene)[4-(6-{4-[(4-nitrobenzylidene)amino]phenyl}-2-phenyl-4-pyrimidinyl)phenyl]amine](/img/structure/B5207345.png)
![butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5207353.png)
![4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5207357.png)

![methyl 4-[({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B5207372.png)
![(1-bicyclo[2.2.1]hept-2-yl-3-piperidinyl)methanol](/img/structure/B5207384.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5207385.png)
![methyl 4-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207392.png)
![4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5207396.png)